molecular formula C14H28N2 B13205953 1-(1,4-Diethylcyclohexyl)piperazine

1-(1,4-Diethylcyclohexyl)piperazine

Cat. No.: B13205953
M. Wt: 224.39 g/mol
InChI Key: CNWGNVCSNILSQG-UHFFFAOYSA-N
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Description

1-(1,4-Diethylcyclohexyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 1,4-diethylcyclohexyl groupThe molecular formula of this compound is C14H28N2, and it has a molecular weight of 224.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,4-Diethylcyclohexyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired piperazine derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Diethylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(1,4-Diethylcyclohexyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,4-Diethylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects .

Comparison with Similar Compounds

Uniqueness: 1-(1,4-Diethylcyclohexyl)piperazine is unique due to the presence of both diethyl and cyclohexyl groups, which confer specific steric and electronic properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

1-(1,4-diethylcyclohexyl)piperazine

InChI

InChI=1S/C14H28N2/c1-3-13-5-7-14(4-2,8-6-13)16-11-9-15-10-12-16/h13,15H,3-12H2,1-2H3

InChI Key

CNWGNVCSNILSQG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CC)N2CCNCC2

Origin of Product

United States

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